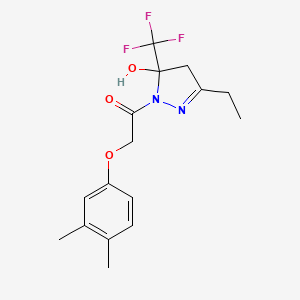![molecular formula C28H29N3O3S B11624066 2-{[3-cyano-4-(2-ethoxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}-N-(3,4-dimethylphenyl)acetamide](/img/structure/B11624066.png)
2-{[3-cyano-4-(2-ethoxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}-N-(3,4-dimethylphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[3-cyano-4-(2-ethoxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}-N-(3,4-dimethylphenyl)acetamide is a complex organic compound with a unique structure that includes a quinoline core, a cyano group, and an acetamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-cyano-4-(2-ethoxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}-N-(3,4-dimethylphenyl)acetamide typically involves multi-step organic reactions. The starting materials often include substituted anilines, ethyl cyanoacetate, and other reagents that undergo cyclization, condensation, and substitution reactions under controlled conditions. Common solvents used in these reactions include ethanol, methanol, and dichloromethane, while catalysts such as piperidine or triethylamine may be employed to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization, column chromatography, and high-performance liquid chromatography (HPLC) are essential to obtain the compound in high purity.
化学反応の分析
Types of Reactions
2-{[3-cyano-4-(2-ethoxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}-N-(3,4-dimethylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the cyano group to an amine or the ketone group to an alcohol.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific pH levels, and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups into the aromatic rings, leading to a wide range of derivatives.
科学的研究の応用
2-{[3-cyano-4-(2-ethoxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}-N-(3,4-dimethylphenyl)acetamide has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound may be used in the development of new materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action of 2-{[3-cyano-4-(2-ethoxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}-N-(3,4-dimethylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The cyano group and quinoline core are believed to play crucial roles in its biological activity. The compound may inhibit certain enzymes or receptors, leading to its observed effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
類似化合物との比較
Similar Compounds
- 2-{[3-cyano-4-(4-ethoxy-3-methoxyphenyl)-6-phenyl-2-pyridinyl]sulfanyl}-N-(2,6-dimethylphenyl)acetamide
- 2-{[3-cyano-6-(4-propoxyphenyl)-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide
- 2-{[3-cyano-4-(4-ethoxy-3-methoxyphenyl)-6-phenyl-2-pyridinyl]sulfanyl}-N-(2,6-dimethylphenyl)acetamide
Uniqueness
The uniqueness of 2-{[3-cyano-4-(2-ethoxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}-N-(3,4-dimethylphenyl)acetamide lies in its specific structural features, such as the quinoline core and the combination of functional groups. These features contribute to its distinct chemical reactivity and potential biological activities, setting it apart from similar compounds.
特性
分子式 |
C28H29N3O3S |
|---|---|
分子量 |
487.6 g/mol |
IUPAC名 |
2-[[3-cyano-4-(2-ethoxyphenyl)-5-oxo-4,6,7,8-tetrahydro-1H-quinolin-2-yl]sulfanyl]-N-(3,4-dimethylphenyl)acetamide |
InChI |
InChI=1S/C28H29N3O3S/c1-4-34-24-11-6-5-8-20(24)26-21(15-29)28(31-22-9-7-10-23(32)27(22)26)35-16-25(33)30-19-13-12-17(2)18(3)14-19/h5-6,8,11-14,26,31H,4,7,9-10,16H2,1-3H3,(H,30,33) |
InChIキー |
WDNFVRKOIBDGSJ-UHFFFAOYSA-N |
正規SMILES |
CCOC1=CC=CC=C1C2C(=C(NC3=C2C(=O)CCC3)SCC(=O)NC4=CC(=C(C=C4)C)C)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(2-ethylphenyl)-4,4,6-trimethyl-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2H)-thione](/img/structure/B11623990.png)
![dimethyl 2-[(cyclohexylcarbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate](/img/structure/B11623993.png)
![5-[(2E)-2-(4-methoxybenzylidene)hydrazinyl]-6-methyl-1,2,4-triazin-3-ol](/img/structure/B11623994.png)
![2-{5-Oxo-1-phenyl-3-[2-(4-sulfamoylphenyl)ethyl]-2-sulfanylideneimidazolidin-4-YL}-N-(4-propoxyphenyl)acetamide](/img/structure/B11623999.png)
![Ethyl 4-({4-[(2-chlorobenzyl)oxy]phenyl}amino)-6-ethoxyquinoline-3-carboxylate](/img/structure/B11624001.png)
![2-(4-Isopropoxyphenyl)-5-(2-oxo-1-propylindolin-3-ylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11624025.png)
![5-[(2-Chlorophenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylic acid](/img/structure/B11624030.png)
![3-{(Z)-[3-(butan-2-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(4-methylbenzyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11624034.png)
![N'-[(E)-(2,3-dimethoxyphenyl)methylidene]-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetohydrazide](/img/structure/B11624041.png)
![4-(5-((2-((Furan-2-ylmethyl)amino)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid](/img/structure/B11624046.png)
![(5Z)-5-{4-[(2-chlorobenzyl)oxy]benzylidene}-2,6-dihydroxypyrimidin-4(5H)-one](/img/structure/B11624057.png)


![5-(4-tert-butylphenyl)-3-hydroxy-4-[(2-methyl-4-propoxyphenyl)carbonyl]-1-[2-(morpholin-4-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11624070.png)
